molecular formula C25H22N4O4 B11303813 N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11303813
M. Wt: 442.5 g/mol
InChI Key: IEBCFVPKRDFZIF-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a combination of acetamide, phenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of 4-acetamidophenol: This can be achieved by acetylation of 4-aminophenol using acetic anhydride.

    Synthesis of 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)phenol: This involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the oxadiazole ring, followed by coupling with phenol.

    Coupling Reaction: The final step involves the coupling of 4-acetamidophenol with 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)phenol using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenyl and oxadiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar in structure but lacks the oxadiazole group.

    4-Acetamidophenol: Similar in structure but lacks the phenoxy and oxadiazole groups.

    4-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)phenol: Similar in structure but lacks the acetamidophenyl group.

Uniqueness

N-(4-ACETAMIDOPHENYL)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to the presence of both acetamidophenyl and oxadiazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H22N4O4/c1-16-3-5-18(6-4-16)24-28-25(33-29-24)19-7-13-22(14-8-19)32-15-23(31)27-21-11-9-20(10-12-21)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

IEBCFVPKRDFZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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